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Clinical Application Notes for Tirabrutinib in R/R CLL

Tirabrutinib (ONO-4059/GS-4059) is a second-generation, potent, irreversible, and highly selective oral
Bruton's tyrosine kinase (BTK) inhibitor. Its development aimed to overcome the off-target toxicities

associated with first-generation inhibitors like ibrutinib by achieving greater kinome selectivity [1] [2] [3].

Efficacy and Clinical Impact

In clinical trials, tirabrutinib monotherapy has shown high efficacy in patients with relapsed or refractory

B-cell malignancies, including CLL.

Table 1: Summary of Efficacy from Key Clinical Studies

. Overall
Study / Trial . . . N
Phase Patient Population Response Rate Key Efficacy Findings
(ORR)
Phase | Meta- R/R B-cell lymphomas Pooled ORR: Highest median Progression-Free
analysis (7 (CLL, PCNSL, MCL, WM)  72.5% [1] Survival (mMPFS) observed in CLL
studies) patients: 38.5 months [1].
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Study / Trial
Phase

Phase | Trial
(Walter et al.)

Phase | Long-
Term Follow-
up

Safety and Tolerability Profile

Patient Population

R/R CLL (n=24 evaluable)

Japanese patients with B-
cell malignancies (n=17,
incl. 1 CLL)

Overall
Response Rate
(ORR)

96% (23/24
patients) [4]

ORR: 76.5%
(13/17 patients)

(2] [3]

Key Efficacy Findings

Demonstrated significant
therapeutic activity in a high-
response cohort.

Median Duration of Response
(DOR): 2.59 years; confirming long-
term efficacy [2].

The safety profile of tirabrutinib is considered manageable, with most adverse events being low-grade. The

following table synthesizes the most common adverse events (AEs) reported.

Table 2: Common Adverse Events Associated with Tirabrutinib Monotherapy

Adverse Event
Category

Most Common All-Grade AEs

(Incidence)

Most Common Grade =3 AEs

(Incidence)

Hematologic
AEs

Non-
Hematologic
AEs

Notable
Findings

Mechanisms and Resistance

Neutropenia (26.7%), Anemia (18.8%),

Leukopenia (18.4%) [1]

Diarrhea (26.0%), Rash (24.9%),
Nasopharyngitis (24.0%) [1]

A high incidence of skin-related AEs
(e.g., rash, erythema multiforme) is

reported [1] [4].

Neutropenia (18.4%), Lymphopenia

(11.7%), Anemia (10.3%) [1]

Rash was the most frequently reported
grade =3 non-hematologic AE [4].

Bleeding events were generally low-
grade; no significant atrial fibrillation

reported in CLL cohorts [4].
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Resistance to covalent BTK inhibitors like tirabrutinib remains a challenge. Understanding these

mechanisms is crucial for developing subsequent therapies.

e On-Target BTK Mutations: The most common mechanism involves acquired mutations in the BTK
gene, primarily at the C481S residue. This mutation converts the covalent binding of tirabrutinib to a
reversible one, reducing drug efficacy [5].

e PLCy2 Mutations: Gain-of-function mutations in PLCG2 (e.g., at R665, S707, L845, M1141), the
downstream target of BTK, can hyperactivate B-cell receptor signaling independently of BTK, leading
to resistance [6] [5].

e Other Mechanisms: Resistance can also occur via mutations in genes of the NF-kB pathway (e.qg.,
NFKB2), deletions of chromosomes 2p/8p, or upregulation of alternative survival pathways like MAPK
and AKT [6] [5].

The following diagram illustrates the primary resistance mechanisms to BTK inhibitor therapy.
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Experimental Protocols for Resistance Monitoring

Monitoring the emergence of resistance is key for managing patient treatment. Below is a detailed protocol
for detecting BTK and PLCG2 mutations using digital droplet PCR (ddPCR), a highly sensitive and

quantitative method [6].

Protocol 1: Detection of BTK/PLCG2 Mutations via ddPCR

1. Sample Collection and DNA Extraction

e Source: Collect peripheral blood (in EDTA tubes) or bone marrow aspirate. For circulating tumor DNA
(ctDNA) analysis, isolate plasma from centrifuged blood.

e Extraction: Use a commercial kit to extract genomic DNA from white blood cells or ctDNA from
plasma. Quantify DNA using a fluorometer.

2. ddPCR Assay Setup

¢ Primers/Probes: Design and validate mutation-specific assays. Example for BTK C481S
(c.1604G>C):
o Forward Primer: 5-GGCAGTGTTGGATTTTAGCAG-3'
o Reverse Primer: 5'-CACAAACACCAGTCTCCATCA-3'
Wild-Type Probe: (FAM-labeled) 5'-CTGCCTGCAgTTC-3'
Mutant Probe: (HEX/VIC-labeled) 5'-CTGCCTGCACTTC-3'
¢ Reaction Mix: Prepare a 20-22 pL reaction containing ddPCR Supermix, DNA template (up to 100

[¢]

[e]

ng), and primers/probes.
e Droplet Generation: Use a droplet generator to partition the reaction into thousands of nanoliter-

sized droplets.

3. PCR Amplification

¢ Perform endpoint PCR on a thermal cycler using manufacturer-recommended cycling conditions.
e Typical Cycling: 95°C for 10 min, followed by 40 cycles of 94°C for 30 sec and 55-60°C for 1 min,
then 98°C for 10 min.

4. Droplet Reading and Analysis

¢ Read the plate on a droplet reader.
e Analyze results with companion software, which clusters positive and negative droplets to provide the
absolute copy number of mutant and wild-type DNA.
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¢ Quantification: Calculate the variant allele frequency (VAF) as: VAF = [Mutant Copies /
(Mutant Copies + Wild-type Copies)] * 100.

Key Applications: This protocol is suitable for tracking resistance mutation burden over time and can detect

minimal residual disease (MRD) with high sensitivity [6].

Research Perspectives and Combination Strategies

While tirabrutinib is effective as a monotherapy, research explores its potential in combination regimens

and in overcoming resistance.

e« Combination Therapies: Early-phase trials have investigated tirabrutinib with other targeted
agents, such as the PI3Kd inhibitor idelalisib and the SYK inhibitor entospletinib, with or without
obinutuzumab. These studies confirmed tolerable safety profiles but suggested limited added benefit
over monotherapy in CLL [4] [7].

¢ Next-Generation Agents: For patients developing resistance to covalent BTK inhibitors like
tirabrutinib, non-covalent BTK inhibitors (e.g., pirtobrutinib) are a promising option as they can bind
BTK independently of the C481 residue [6] [5].

e Exceptional Responders: Studies of exceptional responders to tirabrutinib in Mantle Cell
Lymphoma (MCL) have shown that B-cell aplasia and deep molecular responses (MRD negativity)
detected by ddPCR are associated with prolonged remission, highlighting the importance of
continuous therapy and sensitive monitoring [6].

Conclusion

Tirabrutinib represents a valuable therapeutic option for R/R CLL, offering high response rates and a
manageable safety profile, albeit with a need for monitoring for hematologic and dermatologic toxicities.
The future of its application lies in understanding and preempting resistance mechanisms through

sophisticated molecular monitoring and exploring its role in rational combination therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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